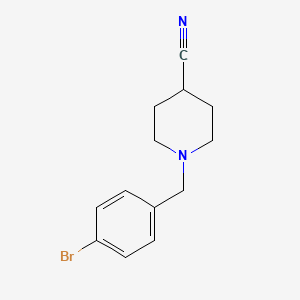

1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Vue d'ensemble

Description

1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C13H15BrN2 and its molecular weight is 279.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data comparisons.

Chemical Structure and Properties

- Molecular Formula : C13H14BrN

- Molecular Weight : 270.16 g/mol

- IUPAC Name : 1-(4-bromobenzyl)piperidine-4-carbonitrile

The compound features a piperidine ring substituted with a bromobenzyl group and a cyano group, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- BRD4 Inhibition : Compounds in the piperidine class have been studied for their ability to inhibit bromodomain-containing protein 4 (BRD4), which is involved in regulating gene expression related to cancer and inflammation .

- Antiviral Activity : Some studies suggest that piperidine derivatives can inhibit viral replication, particularly against coronaviruses, by targeting viral polyproteins .

Biological Activity and Pharmacological Effects

This compound has been evaluated for its biological activities, including:

- Anticancer Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in animal models, indicating a potential therapeutic role in inflammatory diseases .

Data Table: Biological Activity Overview

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of various piperidine derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation using LPS, the compound demonstrated significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that it may serve as a candidate for treating inflammatory conditions .

Applications De Recherche Scientifique

Biological Activities

The piperidine scaffold is known for its diverse pharmacological properties. Research indicates that derivatives of piperidine, including 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, exhibit various biological activities:

- Antiviral Properties : Recent studies have highlighted the efficacy of piperidine derivatives against viruses such as influenza and coronaviruses. Specifically, modifications of the piperidine structure have shown promise as inhibitors of viral replication processes, making them candidates for antiviral drug development .

- Anticancer Activity : Compounds containing the piperidine moiety have been investigated for their potential as anticancer agents. The ability to inhibit key enzymes involved in cancer progression has been a focal point of research. The structural versatility provided by substituents like the bromobenzyl group enhances the compound's interaction with biological targets associated with tumor growth .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, notably:

- Multicomponent Reactions (MCRs) : MCRs are efficient synthetic strategies that allow for the rapid assembly of complex molecules from multiple reactants in a single reaction step. The Ugi reaction, a notable MCR, has been employed to generate structurally diverse libraries of piperidine derivatives, including those with antiviral and anticancer properties .

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions are pivotal in forming C–N bonds and have been utilized to synthesize aniline derivatives and other biologically active compounds. The incorporation of bromobenzyl groups via these methods enhances the overall yield and functionalization of the piperidine scaffold .

Case Study 1: Antiviral Activity

A study focusing on this compound revealed its potential as a non-covalent inhibitor of CoV Mpro, an important target for coronavirus treatment. The compound was synthesized using an efficient one-step Ugi reaction and exhibited low micromolar activity against human coronaviruses, suggesting its utility in developing novel antiviral agents .

Case Study 2: Anticancer Applications

In another investigation, derivatives of this compound were evaluated for their capacity to inhibit histone demethylases—enzymes implicated in cancer progression. The study demonstrated that specific modifications to the piperidine structure could enhance binding affinity and selectivity towards these enzymes, paving the way for targeted cancer therapies .

Summary Table of Applications

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFUGKUCZUZEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.